p-Hydroxyphenyl 2-pyridyl ketone
Description
Significance within Organic Synthesis Methodologies
The synthesis of p-Hydroxyphenyl 2-pyridyl ketone and its derivatives can be approached through several established organic reactions. One common method is the Friedel-Crafts acylation, where a suitable phenol (B47542) derivative is acylated with a picolinoyl chloride or a related activated carboxylic acid derivative. The synthesis of a more complex analog, (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, has been reported via a one-pot reaction of 3-aminocoumarin (B156225) with 4-acetylpyridine, suggesting a potential pathway for synthesizing related pyridyl ketone structures. nih.gov This reaction proceeds via reflux in toluene (B28343) with a triethylamine (B128534) catalyst. nih.gov
The pyridyl ketone moiety is a valuable synthon in organic chemistry. The ketone group can undergo a variety of transformations, including reduction to an alcohol, reductive amination, and conversion to hydrazones, oximes, and thiosemicarbazones. These reactions open up pathways to a wide array of new molecules with potentially interesting properties.
Role in Contemporary Coordination Chemistry
The true versatility of this compound comes to the forefront in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. The phenolic hydroxyl group can also participate in coordination, either in its protonated or deprotonated form, leading to the formation of polynuclear complexes or coordination polymers.
While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the coordination chemistry of the closely related di(2-pyridyl) ketone (dpk) is well-established and provides a strong model. Dpk is known to form mononuclear and polynuclear complexes with a wide range of transition metals. mdpi.com The carbonyl group in dpk complexes can undergo nucleophilic attack by water or alcohols to form gem-diol or hemiketal derivatives, a reactivity that can be anticipated for this compound as well. mdpi.com The crystal structure of a related compound, (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, reveals an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, which would influence its coordination behavior. nih.govresearchgate.net
Relevance in Advanced Materials Science Applications
The ability of this compound to form coordination polymers and extended supramolecular structures through both coordination and hydrogen bonding makes it a candidate for the development of new functional materials. The incorporation of metal ions into a ligand framework can lead to materials with interesting magnetic, optical, or porous properties.
Although direct applications of this compound in materials science are not widely reported, the principles derived from related systems are applicable. For instance, coordination polymers based on pyridyl ligands are extensively studied for applications in gas storage, catalysis, and as luminescent sensors. mdpi.com The photophysical properties of metal complexes are highly dependent on the nature of the ligand and the metal ion. Cycloplatinated(II) complexes containing vinylpyridine ligands, for example, have been shown to be luminescent. mdpi.com The introduction of the hydroxyphenyl group in this compound could potentially modulate the luminescent properties of its metal complexes.
Interdisciplinary Impact in Medicinal and Environmental Chemistry
The structural motifs present in this compound are found in many biologically active molecules. The pyridinone core, an isomer of hydroxypyridine, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous drugs with a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The pyridinone scaffold can act as a bioisostere for other functional groups and provides multiple points for derivatization to optimize drug-like properties. nih.gov
Derivatives of benzoylpyridines, such as hydrazones, have shown cytotoxic activity against tumor cell lines. nih.gov While specific medicinal chemistry studies on this compound are limited, its potential as a scaffold for the synthesis of new therapeutic agents is evident.
From an environmental perspective, the fate of pyridine and its derivatives is an area of active research. Pyridine-based compounds can enter the environment through industrial activities. The biodegradation of pyridine by various microorganisms has been studied, and it is known that the degradation can proceed through different pathways, including hydroxylation and ring cleavage. The presence of the hydroxyl group and the phenyl ring in this compound would likely influence its environmental persistence and degradation pathway.
Structure
3D Structure
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNZLHSXIAPURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186726 | |
| Record name | Ketone, (p-hydroxyphenyl) 2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33077-70-2 | |
| Record name | (4-Hydroxyphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33077-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Hydroxyphenyl 2-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033077702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, (p-hydroxyphenyl) 2-pyridyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenyl 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | P-HYDROXYPHENYL 2-PYRIDYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU9QMQ3YG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for p-Hydroxyphenyl 2-Pyridyl Ketone
The precise arrangement of the hydroxyphenyl and pyridyl groups around the central ketone is critical, necessitating carefully controlled synthetic routes. Established pathways often rely on regioselective functionalization or catalytic reactions to achieve the desired isomer.
Regioselectivity is paramount in the synthesis of unsymmetrical ketones like this compound to ensure the correct placement of substituents. One advanced method involves the use of imine directing groups to guide C-H bond functionalization. acs.org In a process applicable to unsymmetrical ketones, an imine can be formed between the ketone and a directing group, such as 2-picolylamine. This substrate-ligand then complexes with a metal, like copper, which, in the presence of an oxidant like hydrogen peroxide, facilitates hydroxylation at a specific, sterically accessible position on one of the aromatic rings. acs.org For the synthesis of the target compound, this would involve the selective hydroxylation of a phenyl 2-pyridyl ketone precursor.
Another powerful strategy for achieving regioselectivity is through the reaction of benzynes with pyridine (B92270) N-oxides. rsc.org By carefully modifying reaction conditions, it is possible to control the position of substitution on the pyridine ring. While some conditions favor the formation of 3-(2-hydroxyaryl)pyridines, altering the reaction environment can shift the regioselectivity to produce the 2-substituted pyridine isomers required for this compound. rsc.org
More traditional approaches, such as the Friedel-Crafts acylation, could also be envisioned. This would involve the reaction of a protected phenol (B47542), like anisole (B1667542) (methoxybenzene), with 2-picolinoyl chloride in the presence of a Lewis acid catalyst. The para-selectivity of this electrophilic aromatic substitution would yield p-methoxyphenyl 2-pyridyl ketone, which could then be deprotected (demethylated) to give the final p-hydroxyphenyl product.
| Regioselective Method | Key Reagents | Principle | Reference |
| Imine-Directed C-H Hydroxylation | Unsymmetrical ketone, directing group (e.g., 2-picolylamine), Cu, H₂O₂ | The imine group directs the copper catalyst to a specific C-H bond for selective hydroxylation. | acs.org |
| Benzyne/Pyridine N-oxide Reaction | Benzyne precursor, Pyridine N-oxide | The reaction conditions are tuned to favor the acs.orgacs.org-sigmatropic rearrangement that leads to the 2-substituted product. | rsc.org |
| Friedel-Crafts Acylation | Anisole, 2-Picolinoyl Chloride, Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution directed to the para position by the methoxy (B1213986) group, followed by demethylation. |
Catalytic methods offer efficient and often more environmentally benign pathways to ketone synthesis. A notable example is the Fries rearrangement of phenolic esters, which can be catalyzed by solid acids like crystalline aluminosilicates of the pentasyl type (e.g., zeolites). google.com This process involves the rearrangement of a phenyl ester to a hydroxyaryl ketone. For the target molecule, this would entail the synthesis of phenyl 2-picolinate and its subsequent rearrangement. The use of solid catalysts like zeolites is advantageous as they can be easily separated from the reaction mixture and potentially reused, and they often lead to high conversion and high selectivity with minimal by-product formation. google.com
Transition metal catalysis is also prominent. Palladium(II) complexes featuring pyridyl-ketone ligands have been synthesized and studied for their catalytic activity. nih.gov While these studies often focus on the catalytic application of the resulting complex (e.g., in Heck reactions), the synthesis of the ligand-metal complex itself is a key chemical transformation. Furthermore, palladium-catalyzed reductive carbonylation processes have been developed to synthesize p-aminophenol derivatives, which are structurally related to the target compound. mdpi.com Such technologies highlight the power of palladium catalysis in constructing functionalized aromatic rings in a single pot. mdpi.com
| Catalytic Route | Catalyst | Reactants | Key Features | Reference |
| Catalytic Fries Rearrangement | Crystalline aluminosilicates (Pentasyl type) | Phenyl 2-picolinate | High conversion, high orthoselectivity (tunable for para), reusable catalyst. | google.com |
| Palladium-Catalyzed Carbonylation | [PdCl₂(dppb)] | Nitrobenzene, CO, Acetic Acid | One-pot synthesis to form a functionalized p-hydroxyphenyl derivative. | mdpi.com |
| Metal Complex Formation | Pd(II) salts | Di(2-pyridyl) ketone | Forms well-defined complexes where the ketone can undergo further reactions. | nih.gov |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This includes the use of mechanochemistry, solvent-free conditions, and atom-economical reactions.
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green synthesis. rsc.org A mechanochemical method for synthesizing aromatic ketones involves the deaminative arylation of amides mediated by pyrylium (B1242799) tetrafluoroborate. rsc.org This approach activates the stable N-C(O) amide bond under solvent-free, ball-milling conditions, allowing for its conversion to a biaryl ketone. This technique avoids the use of bulk solvents and often the need for transition metal catalysts, aligning closely with green chemistry principles. rsc.org
The mechanochemical synthesis described above is inherently a solvent-free process. rsc.org Eliminating solvents reduces waste, cost, and safety hazards associated with volatile organic compounds. Atom economy, another core principle of green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product. One-pot reactions, such as the catalytic synthesis of N-(4-hydroxyphenyl)acetamide, are examples of processes that improve atom economy by reducing the number of steps and purification stages, thereby minimizing waste. mdpi.com The catalytic Fries rearrangement over zeolites also demonstrates good atom economy by efficiently converting the starting ester into the desired ketone with few by-products. google.com
Derivatization Strategies and Analogue Synthesis
The this compound scaffold can be readily modified to produce a range of derivatives and analogues. Such modifications are crucial for exploring structure-activity relationships in fields like medicinal chemistry and materials science.
A common strategy is the synthesis of chalcone (B49325) analogues. researchgate.netresearchgate.net Chalcones are α,β-unsaturated ketones and can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde. For example, pyridyl chalcones can be prepared by reacting a substituted acetophenone with a pyridinecarboxaldehyde in the presence of a base like sodium hydroxide (B78521) or lithium diisopropylamide (LDA). researchgate.netresearchgate.net This allows for the systematic variation of the substituents on both aromatic rings to create a library of related compounds.
The ketone functional group itself is a prime site for derivatization. For instance, di(2-pyridyl) ketone, a closely related compound, has been shown to undergo in-situ nucleophilic addition of ethanol (B145695) to the carbonyl group when complexed with palladium(II), forming a stable hemiketal complex. nih.gov Similarly, the ketone can be reacted with primary amines to form Schiff base derivatives. Schiff bases derived from di-2-pyridyl ketone have been investigated for their biological activities. sigmaaldrich.com
| Derivative/Analogue | Synthetic Approach | Key Reagents | Reference |
| Pyridyl Chalcones | Claisen-Schmidt Condensation | Substituted acetophenone, pyridinecarboxaldehyde, base (NaOH or LDA) | researchgate.net, researchgate.net |
| Hemiketal Complex | In-situ nucleophilic addition | Di(2-pyridyl) ketone-Pd(II) complex, ethanol | nih.gov |
| Schiff Bases | Condensation Reaction | Di(2-pyridyl) ketone, primary amine | sigmaaldrich.com |
Synthesis of Ketoxime Derivatives
The conversion of ketones to ketoximes is a fundamental reaction in organic chemistry, typically achieved through condensation with hydroxylamine (B1172632). mdpi.com For this compound, this transformation yields the corresponding p-Hydroxyphenyl 2-pyridyl ketoxime. The reaction generally proceeds by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, to liberate the free hydroxylamine. researchgate.netnih.gov
The process is robust and can be applied to a wide array of ketones, including those with various functional groups. researchgate.net The synthesis is often carried out in a suitable solvent, and the resulting oxime can be isolated as a stable crystalline solid. The formation of the oxime introduces a new site for potential coordination with metal ions, making these derivatives valuable ligands in coordination chemistry. mdpi.comresearchgate.net
Table 1: Synthesis of Various Ketoximes This table illustrates the general applicability of oximation to a range of ketones, demonstrating typical yields under standard reaction conditions.
| Starting Ketone | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitroacetophenone | 4-Nitroacetophenone oxime | 97-99 | researchgate.net |
| 4-Chloroacetophenone | 4-Chloroacetophenone oxime | 100 | researchgate.net |
| 4-Hydroxyacetophenone | 4-Hydroxyacetophenone oxime | 98 | researchgate.net |
| 2-Acetylpyridine | 2-Acetylpyridine oxime | 95 | researchgate.net |
Formation of Schiff Base Ligands
Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound. iosrjournals.org this compound serves as the carbonyl component in this reaction. The synthesis typically involves refluxing the ketone with a primary amine, often with acid or base catalysis to facilitate the dehydration step. iosrjournals.org
A wide variety of primary amines can be used, leading to a diverse library of Schiff base ligands. For instance, condensation with diamines, such as 1,3-propanediamine, can produce tetradentate ligands where the Schiff base coordinates to a metal center through both the pyridine and azomethine nitrogen atoms. researchgate.net The resulting ortho-hydroxy Schiff bases can exist in equilibrium between enol-imine and keto-amine tautomeric forms, a feature crucial to their coordination chemistry. researchgate.net These ligands are of significant interest due to their ability to form stable complexes with a variety of transition metals. researchgate.netarpgweb.comekb.eg
Preparation of Hydrazone Derivatives
Similar to the formation of oximes and Schiff bases, hydrazones are prepared by the reaction of a ketone with hydrazine (B178648) or its substituted derivatives (e.g., hydrazine hydrate). google.comresearchgate.net The reaction of this compound with hydrazine would yield this compound hydrazone.
The synthesis is typically conducted in a solvent like ethanol, sometimes with a catalytic amount of acid, such as acetic acid, to promote the condensation. google.com The resulting hydrazone derivatives are important intermediates in the synthesis of various heterocyclic compounds and are also studied for their coordination properties. researchgate.netnih.gov For example, the reaction of a related compound, methyl 2-pyridyl ketone, with hydrazine is a known method for producing the corresponding hydrazone. google.com
Table 2: Representative Hydrazone Synthesis This table provides an example of hydrazone synthesis from a related pyridine ketone, including characterization data.
| Reactants | Product | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3-Acetylpyridine, Cyanoacetyl hydrazine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | 74 | 203-205 | nih.gov |
Alpha-Halogenation and Subsequent Transformations
The carbon atom adjacent to the carbonyl group (the α-carbon) in ketones is susceptible to halogenation. wikipedia.org For this compound, this reaction would occur at the methylene (B1212753) bridge connecting the phenyl and pyridyl rings. This transformation is typically carried out under acidic conditions, often using bromine in acetic acid. pressbooks.pub
The reaction proceeds through an acid-catalyzed enol intermediate. libretexts.org The enol, being electron-rich, acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂). youtube.com Typically, under acidic conditions, only one α-hydrogen is replaced, as the introduction of an electron-withdrawing halogen deactivates the product towards further reaction. pressbooks.pubyoutube.com
The resulting α-halo ketones are valuable synthetic intermediates. A significant application is their use in the synthesis of α,β-unsaturated ketones through dehydrohalogenation. pressbooks.publibretexts.org This elimination reaction is often induced by a non-nucleophilic, sterically hindered base like pyridine, which removes a proton from the β-carbon and expels the halide ion, creating a carbon-carbon double bond conjugated with the carbonyl group. pressbooks.publibretexts.org
Rearrangement Reactions (e.g., Dakin Oxidation for related ketones)
The Dakin oxidation is a specific rearrangement reaction that applies to ortho- or para-hydroxylated phenyl aldehydes and ketones. wikipedia.orgalfa-chemistry.com this compound, having a para-hydroxyl group on the phenyl ring, is a suitable substrate for this transformation. The reaction involves the oxidation of the ketone with hydrogen peroxide in a basic solution. organic-chemistry.org
Mechanistic Investigations of Synthetic Reactions
The mechanism of the Dakin oxidation begins with the nucleophilic addition of a hydroperoxide ion (formed from hydrogen peroxide under basic conditions) to the electrophilic carbonyl carbon. wikipedia.org This addition forms a tetrahedral intermediate. The key step is the subsequent collapse of this intermediate, which triggers a wikipedia.orgalfa-chemistry.com-aryl migration from the carbonyl carbon to the adjacent oxygen atom. This migration results in the formation of a phenyl ester (a pyridyl formate (B1220265) derivative in this specific case) and the elimination of a hydroxide ion. wikipedia.org Finally, this ester intermediate is rapidly hydrolyzed under the basic reaction conditions to yield the final products: the phenoxide and the carboxylate. wikipedia.org The rate-limiting steps of the Dakin oxidation are generally the initial nucleophilic addition of the hydroperoxide and the subsequent wikipedia.orgalfa-chemistry.com-aryl migration. wikipedia.org
For alpha-halogenation under acidic conditions, the mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.org A weak base (like the solvent or conjugate base of the acid catalyst) then removes an α-proton in the rate-determining step to form an enol intermediate. pressbooks.publibretexts.org The nucleophilic double bond of the enol then attacks the halogen molecule (e.g., Br₂), forming a new carbon-halogen bond and a protonated carbonyl group. Deprotonation of this oxonium ion by a base regenerates the acid catalyst and yields the final α-halogenated ketone. libretexts.org
The mechanisms for the formation of ketoximes, Schiff bases, and hydrazones share a common pathway. They all begin with the nucleophilic attack of the nitrogen atom (from hydroxylamine, a primary amine, or hydrazine, respectively) on the carbonyl carbon. This is followed by a proton transfer to form a neutral carbinolamine intermediate. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom leads to the formation of the C=N double bond characteristic of these derivatives. iosrjournals.org
Coordination Chemistry of P Hydroxyphenyl 2 Pyridyl Ketone and Its Derivatives
Ligand Design and Coordination Modes
The coordination behavior of p-Hydroxyphenyl 2-pyridyl ketone and its analogues is profoundly influenced by the availability of multiple donor atoms, the flexibility of the ligand backbone, and its reactivity upon complexation with a metal ion. These characteristics allow for the formation of both simple mononuclear complexes and complex polynuclear assemblies.
Donor Atom Versatility (N, O, S)
The fundamental this compound structure presents at least three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the oxygen of the para-hydroxyl group on the phenyl ring. In its derivatives, this versatility is further expanded. For instance, conversion of the ketone functionality into a thiosemicarbazone introduces a sulfur atom and an additional imine nitrogen, creating a potent N,N,S or N,N,O tridentate donor system.
The neutral parent ligand, analogous to di(2-pyridyl) ketone (dpk), can act as a bidentate ligand through either its two nitrogen atoms (in the case of dpk) or, more commonly for phenyl-pyridyl ketones, through the pyridyl nitrogen and the carbonyl oxygen (N,O-coordination). nih.gov The presence of the para-hydroxyl group in this compound introduces the possibility of coordination through the phenolic oxygen, especially upon deprotonation. This creates a potential O,N,O-tridentate bridging capability that distinguishes it from its non-hydroxylated counterparts.
Derivatives such as oximes and hydrazones are particularly noteworthy. Phenyl 2-pyridyl ketoxime, for example, typically forms N,N-chelating complexes involving the pyridyl and oxime nitrogen atoms. researchgate.net Hydrazone derivatives can coordinate in a tridentate manner, utilizing the deprotonated phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. jptcp.com
Chelation and Bridging Capabilities
One of the most significant features of pyridyl ketone ligands is their ability to form stable chelate rings with metal ions, typically five-membered rings involving the pyridyl nitrogen and a second donor atom. In mononuclear complexes of di(2-pyridyl) ketone, N,N-bidentate chelation is common. nih.gov For derivatives like phenyl 2-pyridyl ketoxime, N,N-chelation to form complexes with Rh(III) and Pt(II)/Pt(IV) has been structurally confirmed. researchgate.net
The true structural diversity of these ligands, however, is revealed in their capacity to act as bridging ligands, facilitating the formation of polynuclear complexes and coordination polymers. The deprotonated forms of their derivatives are particularly effective in this role. Di-2-pyridyl ketoxime (dpkoxH), for example, can bridge metal ions in various fashions, with one notable mode being the η¹:η¹:η¹:μ coordination that links adjacent Cd(II) ions into one-dimensional zigzag chains. mdpi.com The anionic forms of these ligands, such as the deprotonated oxime or the gem-diolate, are highly effective at bridging multiple metal centers, a key factor in the construction of high-nuclearity clusters. For this compound, the deprotonated phenolic hydroxyl group provides an additional, powerful bridging point, which can be expected to lead to unique polymeric or cluster structures not observed for the parent di-2-pyridyl ketone.
Ligand Reactivity within Coordination Spheres (e.g., gem-diol, hemiacetal formation)
A fascinating aspect of pyridyl ketone chemistry is the reactivity of the carbonyl group when the ligand is coordinated to a metal center. The polarization of the C=O bond upon coordination to a Lewis acidic metal ion enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by solvent molecules like water or alcohols. nih.gov
This metal-assisted nucleophilic addition leads to the in-situ transformation of the ketone into its hydrated gem-diol form or, in the presence of alcohols, a hemiacetal derivative. For example, palladium(II) complexes of di(2-pyridyl) ketone have been shown to react with ethanol (B145695) to form the corresponding hemiacetal (or "alcoholate") complex, a transformation confirmed by single-crystal X-ray diffraction. nih.gov Similarly, metal-assisted hydrolysis of related Schiff base ligands has been observed to yield binuclear copper(II) complexes containing both the original 2-benzoylpyridine (B47108) and its gem-diol (methanediol) form.
These transformed ligands, bearing one or two hydroxyl groups at the former carbonyl carbon, are often deprotonated under the reaction conditions. The resulting mono- or di-anionic alkoxide/diol-ate moieties are excellent bridging groups, significantly contributing to the formation of polynuclear clusters.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complex's structure and composition are highly dependent on the metal ion, the counter-anion, the solvent, the reaction pH, and the molar ratio of the reactants.
Transition Metal Complexes (e.g., Cu, Mn, Ni, Re, Co, Zn, Ru, Rh, Pd, Ag, Cd, Fe)
A vast range of transition metal complexes have been synthesized using pyridyl ketone-type ligands. Studies on the closely related di-2-pyridyl ketoxime have documented complexes with an extensive list of metals including Cr, Mn, Fe, Co, Ni, Cu, Zn, Ru, Rh, Pd, Ag, Cd, and Re. researchgate.net
The synthesis of palladium(II) and platinum(II) complexes is well-established. For instance, square planar [Pt²⁺(ppko)₂] (where ppkoH is phenyl 2-pyridyl ketoxime) and octahedral [Pt⁴⁺Br₂(ppko)₂] have been prepared from potassium salts of platinum halides. researchgate.net Similarly, Pd(II) complexes of di(2-pyridyl) ketone are readily synthesized from Pd(II) salts in solvents like dichloromethane. nih.gov
Complexes of first-row transition metals are also common. Hydrazone derivatives of 2-hydroxybenzaldehyde have been used to synthesize complexes of Co(II), Ni(II), Cu(II), and Zn(II). jptcp.com The synthesis of zinc complexes with various di-2-pyridyl ketone hydrazone derivatives has also been reported, often prepared under non-aqueous conditions. uwi.edu The coordination chemistry with cadmium has been explored through the synthesis of one-dimensional coordination polymers with di-2-pyridyl ketoxime, formed from the reaction with cadmium halides. mdpi.com These examples underscore the broad utility of the pyridyl ketone framework in coordinating to a wide variety of d-block metals.
The formation of homometallic clusters is a hallmark of the coordination chemistry of pyridyl ketones and their derivatives, particularly when the ketone group is transformed into a bridging gem-diolate or hemiacetalate. The ability of these deprotonated, oxygen-rich bridging ligands to bind multiple metal ions simultaneously is the driving force for the self-assembly of high-nuclearity species.
For instance, the use of di-2-pyridyl ketone has been instrumental in the synthesis of a Ni₁₁ cluster, which represents the largest known nickel(II) cluster based on this ligand type. The deprotonated gem-diol form of the ligand is crucial in creating the core structure of these clusters. While specific homometallic clusters of this compound are not yet documented in the literature, its structural features—combining the reactive ketone and a potentially bridging phenolate (B1203915) group—make it a highly promising candidate for the synthesis of new homometallic clusters with metals such as manganese, nickel, cobalt, and copper.
Heterometallic Complex Architectures (e.g., Ni(II)/Lanthanide(III))
The synthesis of heterometallic 3d-4f complexes, particularly those involving Ni(II) and Lanthanide(III) ions, is a significant area of research, often aimed at developing materials with unique magnetic properties. Pyridyl oxime ligands are frequently employed for this purpose. For instance, the use of methyl 2-pyridyl ketone oxime has successfully yielded dinuclear Ni(II)/Ln(III) complexes. nih.gov In these structures, the oxime group often acts as a bridge between the two different metal centers. nih.gov
A common strategy involves "one-pot" reactions where Ni(II) and Ln(III) salts are reacted with the pyridyl oxime ligand. nih.gov This can result in true heterometallic species where both metals are part of the same molecular unit, or sometimes "pseudo heterometallic" complexes where the 3d and 4f metal ions form separate cationic and anionic complexes within the same crystal lattice. nih.gov The specific architecture is highly dependent on the reaction conditions and the lanthanide ion used. nih.gov While no specific examples with this compound are documented, it is hypothesized that its oxime derivative could form similar bridged architectures, with the phenolate group potentially offering additional coordination or bridging possibilities.
Lanthanide and Actinide Complexes (e.g., Pr, Nd, U)
The coordination chemistry of lanthanides and actinides with pyridyl-type ligands is explored for applications in areas like luminescence and magnetism. Studies on di-2-pyridyl ketone show its interaction with lanthanide ions like Praseodymium (Pr) and Neodymium (Nd). mdpi.com Often, the ketone group undergoes in-situ modification in the presence of alcohol solvents (like ethanol) to form a hemiketal derivative, (py)2C(OEt)(OH), which then coordinates to the lanthanide ion. mdpi.com For example, complexes with the general formula [Ln(NCS)3{(py)2C(OEt)(OH)}3] have been characterized for Pr and Sm. mdpi.com
Actinide complexes with such ligands have also been studied. For example, uranyl (UO₂²⁺) complexes with di-2-pyridyl ketone have been synthesized and characterized using techniques like NMR spectroscopy to understand their conformation in solution. rsc.org It is plausible that this compound would exhibit similar reactivity, forming complexes with lanthanide and actinide ions, with the added functionality of the para-hydroxyl group potentially influencing the final structure and properties. However, specific research on Pr, Nd, or U complexes with this compound is currently unavailable.
Structural Elucidation of Coordination Compounds
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of coordination compounds. mdpi.com This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which is crucial for understanding the relationship between a compound's structure and its physical properties. mdpi.comnih.gov
For coordination complexes involving pyridyl oxime ligands, SCXRD has been used to characterize a wide variety of structures, from mononuclear complexes to one-dimensional coordination polymers. nih.govresearchgate.net For example, the structures of Ni(II) complexes with methyl 2-pyridyl ketone oxime have been resolved, revealing distorted octahedral geometries. researchgate.netuef.fi Similarly, cadmium(II) halide complexes with di-2-pyridyl ketone oxime form 1D zigzag chains where the ligand bridges metal centers. nih.gov The data obtained from SCXRD, such as crystallographic parameters, are essential for a comprehensive analysis.
Table 1: Illustrative Crystallographic Data for Related Pyridyl Oxime Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
|---|---|---|---|---|---|---|---|
| [Ni(OOCPh)₂(mpkoH)₂] | Monoclinic | P2₁/n | 16.6942(5) | 13.8473(4) | 20.0766(6) | 99.880(1) | nih.gov |
| {[CdBr₂(dpkoxH)]}n | Monoclinic | P2₁/c | 9.006(1) | 14.653(2) | 10.999(1) | 114.28(1) | nih.gov |
| {[CdI₂(dpkoxH)]}n | Monoclinic | P2₁/c | 9.401(1) | 15.013(2) | 11.234(1) | 114.39(1) | nih.gov |
Influence of Ligand Conformation on Metal Coordination Geometry
In complexes of di-2-pyridyl ketone, the two pyridyl nitrogen atoms and the central carbonyl oxygen can all act as donor sites. The ligand can coordinate in a neutral form or, more commonly, as its deprotonated gem-diol or hemiketal derivative. rsc.org The resulting coordination geometry around the metal center—be it octahedral, tetrahedral, or another arrangement—is a direct consequence of the ligand's bite angle, the steric hindrance between its parts, and the electronic requirements of the metal. rsc.org For instance, in Ni(II) complexes with methyl 2-pyridyl ketone oxime, the ligand chelates to form a distorted octahedral environment around the nickel ion. researchgate.netuef.fi The presence of a bulky substituent like a phenyl group, or an additional functional group like the hydroxyl in this compound, would be expected to significantly influence the ligand's preferred conformation and the resulting complex's architecture.
Magnetic Properties of Metal Complexes
Single-Molecule Magnets (SMMs)
Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets below a certain blocking temperature. This property arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy (D). Lanthanide and transition metal clusters are prime candidates for SMMs.
The use of pyridyl oxime ligands has been a fruitful strategy in the synthesis of SMMs. mdpi.com For example, heterometallic complexes containing both 3d and 4f elements, bridged by ligands like pyridyl oximes, can exhibit SMM behavior. The magnetic properties are highly sensitive to the geometry around the metal ions. Lanthanide ions like Dysprosium(III) and Terbium(III) are often used due to their inherent large magnetic anisotropy. While many polynuclear complexes of related ligands have been investigated for these properties, there are no reports of SMM behavior for complexes of this compound. Research in this area focuses on tuning the ligand field around the metal ions to maximize the energy barrier for magnetization reversal, a key parameter for SMM performance.
Spin State Transitions
Spin state transitions, often referred to as spin crossover (SCO), are a phenomenon observed in certain transition metal complexes where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) electronic configuration. mdpi.com This transition can be triggered by external stimuli such as changes in temperature, pressure, or by light irradiation. mdpi.com The phenomenon is particularly common in six-coordinate iron(II) (a d⁶ ion) complexes with an octahedral geometry. mdpi.com The change from an LS state (e.g., S=0 for Fe(II)) to an HS state (e.g., S=2 for Fe(II)) is accompanied by significant changes in the metal-ligand bond lengths, magnetic properties, and color of the complex.
While specific studies on the spin crossover behavior of this compound complexes are not extensively documented in the literature, the principles of SCO can be understood by examining related systems. The electronic properties of the coordinating ligand play a crucial role in determining the energy difference between the LS and HS states. Ligands that impart a strong crystal field favor the LS state, while weaker field ligands favor the HS state.
The transition temperature (T½), at which 50% of the complex is in the HS state and 50% is in the LS state, is a key parameter for any SCO complex. This temperature can be systematically tuned by modifying the chemical structure of the ligand. Substituents on the pyridyl ring can alter the ligand's sigma-donating and pi-accepting capabilities, thereby modulating the ligand field strength.
Research on iron(II) complexes with substituted pyridyl-triazole ligands demonstrates this principle effectively. Electron-withdrawing groups (like -CF₃) decrease the ligand field strength, stabilizing the HS state and thus lowering the T½. Conversely, electron-donating groups (like -Me) increase the ligand field strength, which stabilizes the LS state and results in a higher T½. rsc.org
Given that the hydroxyl (-OH) group at the para-position of the phenyl ring in this compound is an electron-donating group through resonance, it is expected to increase the electron density on the pyridyl nitrogen atom. This would strengthen the ligand field around a coordinated Fe(II) ion, leading to a greater stabilization of the low-spin state. Consequently, it is hypothesized that iron(II) complexes of this compound would exhibit a higher spin crossover transition temperature (T½) compared to analogues with unsubstituted phenyl or electron-withdrawing groups.
Table 1: Effect of Pyridine Ring Substituent on Spin Crossover Temperature (T½) in an Exemplary Iron(II) Complex Series Data based on analogous Fe(II) complexes with substituted pyridyl-containing ligands to illustrate the electronic tuning principle. rsc.org
| Substituent (X) on Ligand | Nature of Substituent | Transition Temperature (T½) in solid state (K) |
| -CF₃ | Strong Electron-Withdrawing | 208 |
| -F | Electron-Withdrawing | 290 |
| -Me | Electron-Donating | 300 |
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from pyridyl ketones are recognized for their catalytic activity in a variety of organic transformations. rsc.orgnih.gov The combination of a pyridyl nitrogen, a carbonyl oxygen, and in the case of this compound, a phenolic hydroxyl group, provides multiple coordination sites and functional groups that can participate in catalytic cycles. While catalytic studies focusing specifically on complexes of this compound are limited, the extensive research on its analogues, such as di(2-pyridyl) ketone and ligands featuring a 2-hydroxypyridine (B17775) motif, highlights the catalytic potential. nih.govnih.gov These complexes, particularly with palladium, have shown notable efficacy in forming new carbon-carbon bonds. nih.govnih.gov
Types of Catalytic Reactions
Based on analogous systems, metal complexes of this compound are promising catalysts for several key reaction types.
Heck Cross-Coupling Reactions: Palladium complexes of di(2-pyridyl) ketone have proven to be effective catalysts for the Heck reaction, which couples aryl halides with alkenes. nih.gov These reactions are fundamental in organic synthesis for creating substituted alkenes and proceed with high yields under relatively mild conditions. nih.gov The catalytic system typically involves a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
α-Alkylation of Ketones via Borrowing Hydrogen: A more advanced catalytic application involves the α-alkylation of ketones with alcohols. This "borrowing hydrogen" methodology is a highly atom-economical process. nih.gov Palladium complexes bearing ligands with a 2-hydroxypyridine structure, which is electronically and functionally related to the ligand of interest, can catalyze this transformation. nih.gov The reaction involves a tandem sequence of dehydrogenation, condensation, and subsequent hydrogenation. nih.gov
Table 2: Potential Catalytic Reactions for this compound Complexes
| Reaction Type | Substrates | Product | Metal Center (Analogous Systems) |
| Heck Cross-Coupling | Aryl Halide + Alkene | Substituted Alkene | Palladium (Pd) nih.gov |
| α-Alkylation of Ketones | Ketone + Alcohol | α-Alkylated Ketone | Palladium (Pd), Ruthenium (Ru) nih.gov |
Mechanistic Aspects of Catalysis
The mechanisms for these catalytic reactions are distinct and showcase the versatility of the pyridyl-ketone ligand framework.
Mechanism of the Heck Reaction
The catalytic cycle for the Heck reaction using a di(2-pyridyl) ketone-palladium complex generally follows the established pathway for palladium catalysis:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, transferring to the palladium center. This step forms the final alkene product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination, typically in the presence of a base, to regenerate the active Pd(0) catalyst and form a salt.
Mechanism of α-Alkylation via Borrowing Hydrogen
The borrowing hydrogen mechanism is a more complex, multi-step process where the catalyst temporarily "borrows" hydrogen from the alcohol substrate. For a palladium complex with a hydroxypyridine-type ligand, the mechanism is understood as follows: nih.gov
Dehydrogenation: The catalyst oxidizes the starting alcohol to an aldehyde by removing two hydrogen atoms, forming a palladium-hydride intermediate. This step is often facilitated by metal-ligand cooperation, where the ligand's hydroxyl group may act as a proton shuttle.
Aldol (B89426) Condensation: The newly formed aldehyde reacts with the ketone (in the presence of a base) via an aldol condensation to form a β-hydroxyketone, which then readily dehydrates to an α,β-unsaturated ketone.
Hydrogenation: The palladium-hydride intermediate, which stored the "borrowed" hydrogen, then reduces the C=C double bond of the α,β-unsaturated ketone. This hydrogenation step yields the final α-alkylated ketone product.
Catalyst Regeneration: Upon transferring the hydrogen back to the substrate, the initial palladium complex is regenerated and can re-enter the catalytic cycle. The only byproduct of this elegant process is water.
Mechanistic Studies of Reactions Involving P Hydroxyphenyl 2 Pyridyl Ketone
Photochemical Reaction Mechanisms
The photochemistry of aromatic ketones is a well-studied field, and p-Hydroxyphenyl 2-pyridyl ketone exhibits interesting reactivity upon absorption of light, largely influenced by its structural similarity to other 2-pyridyl phenyl ketones.
The photochemistry of 2-pyridyl phenyl ketone (2-PPK), a related compound, has been investigated in various solvents. rsc.org Upon photoexcitation, the molecule is promoted to an excited state, with the lowest n,π* carbonyl triplet state being the reactive intermediate. rsc.org From this triplet state, the molecule can undergo several photoreaction pathways, including cyclization to form novel ring structures. rsc.org This photocyclization is a key reaction pathway, driven by the close proximity of the pyridyl nitrogen and the carbonyl group in the excited state. The specific intermediates and final products are highly dependent on the reaction environment. rsc.org
The solvent plays a crucial role in directing the photochemical reactions of 2-pyridyl phenyl ketones. rsc.org The polarity and hydrogen-bonding ability of the solvent can influence the relative contributions of different reaction pathways, such as cyclization and reduction. rsc.org For instance, in hydrogen-bonding solvents like water and ethanol (B145695), the solvent molecules can interact with the excited state of the ketone, affecting its lifetime and decay pathways. rsc.org These interactions can stabilize certain intermediates over others, thereby altering the product distribution. The use of steady-state and laser flash photolysis techniques has been instrumental in elucidating the complex interplay between the solvent and the reactive excited states. rsc.org
Oxidation and Reduction Mechanisms
The phenolic and ketonic moieties of this compound are susceptible to oxidation and reduction, with mechanisms analogous to well-known named reactions.
The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.orghooghlywomenscollege.ac.in This reaction represents the oxidation of the carbonyl group. wikipedia.org The mechanism is closely related to the Baeyer-Villiger oxidation. wikipedia.orgalfa-chemistry.com
The reaction begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, which is often the rate-limiting step. wikipedia.orghooghlywomenscollege.ac.inslideshare.net This forms a tetrahedral intermediate. wikipedia.orghooghlywomenscollege.ac.inslideshare.net Subsequently, a wikipedia.orgorganicchemistrytutor.com-aryl migration occurs, another rate-limiting step, leading to the formation of a phenyl ester. wikipedia.orghooghlywomenscollege.ac.inslideshare.net This ester is then hydrolyzed under the basic conditions to yield a phenoxide and a carboxylic acid. wikipedia.orgslideshare.net Finally, an acid-base reaction between the phenoxide and the carboxylic acid gives the final products. wikipedia.orgslideshare.net
The reactivity of the ketone is influenced by several factors. Phenyl aldehydes are generally more reactive than phenyl ketones because the carbonyl carbon in an aldehyde is more electrophilic. slideshare.netjk-sci.com The position of the hydroxyl group is also important; ortho-hydroxy compounds tend to react faster than para-hydroxy compounds in weakly basic conditions due to the possibility of intramolecular hydrogen bonding which stabilizes the transition state. wikipedia.orgslideshare.net
| Step | Description |
| 1. Nucleophilic Addition | A hydroperoxide ion attacks the carbonyl carbon. wikipedia.orgslideshare.net |
| 2. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. wikipedia.orgslideshare.net |
| 3. wikipedia.orgorganicchemistrytutor.com-Aryl Migration | The aryl group migrates, and a phenyl ester is formed. wikipedia.orgslideshare.net |
| 4. Hydrolysis | The ester is hydrolyzed by a hydroxide (B78521) ion. wikipedia.orgslideshare.net |
| 5. Product Formation | A phenoxide and a carboxylic acid are formed, which then neutralize each other. wikipedia.orgslideshare.net |
The Baeyer–Villiger oxidation converts a ketone into an ester using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. organicchemistrytutor.com
The mechanism starts with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. organicchemistrytutor.comwikipedia.org The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, sometimes referred to as the Criegee intermediate. wikipedia.orgjk-sci.com This is followed by a concerted step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, while a carboxylic acid is eliminated. wikipedia.org This migration step is typically the rate-determining step. wikipedia.org The regioselectivity of the migration is determined by the ability of the migrating group to stabilize a positive charge; the general migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.comorganic-chemistry.org The stereochemistry of the migrating group is retained during the reaction. organicchemistrytutor.comjk-sci.com
| Step | Description |
| 1. Protonation | The carbonyl oxygen is protonated by the peroxyacid. organicchemistrytutor.comwikipedia.org |
| 2. Nucleophilic Attack | The peroxyacid attacks the carbonyl carbon. organicchemistrytutor.comwikipedia.org |
| 3. Criegee Intermediate Formation | A tetrahedral intermediate is formed. wikipedia.orgjk-sci.com |
| 4. Rearrangement | A concerted migration of a substituent occurs with the loss of a carboxylic acid. wikipedia.org |
| 5. Deprotonation | The resulting protonated ester is deprotonated to give the final ester product. organicchemistrytutor.com |
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) describes reactions where both a proton and an electron are transferred, often in a concerted elementary step. princeton.edunih.gov These processes are fundamental in many areas of chemistry, including biological redox catalysis. princeton.edu PCET can occur through different pathways, including stepwise electron-then-proton transfer, stepwise proton-then-electron transfer, or a concerted mechanism where both particles move simultaneously. nih.gov
In the context of molecules like this compound, which contains both a phenolic proton donor and a π-system capable of accepting an electron, PCET pathways can be particularly relevant. The phenolic hydroxyl group can act as a proton donor, while the aromatic system and the pyridyl nitrogen can be involved in electron transfer. The energetic coupling of proton and electron transfer can provide lower energy pathways for redox reactions compared to the transfer of a single particle, especially in non-polar environments. acs.org
The driving force for PCET is often the formation of more stable products by avoiding the generation of high-energy charged intermediates. acs.org For phenols, oxidation is often coupled to deprotonation. acs.org In the case of this compound, the presence of the pyridyl group could further modulate the PCET reactivity, for instance, by acting as a proton relay or by influencing the electronic properties of the molecule. acs.org The study of PCET in related systems, such as ruthenium pyridylimidazole complexes, has shown that photoexcitation can dramatically lower the bond dissociation free energy of N-H bonds, making them potent hydrogen atom donors in a formal sense. rsc.org This highlights the potential for light to initiate PCET reactions in suitably designed molecules.
Enzymatic Reaction Mechanisms (for related p-hydroxyphenyl ketones)
While specific enzymatic reaction mechanism studies involving this compound are not extensively documented in publicly available research, the broader class of p-hydroxyphenyl ketones serves as substrates and inhibitors in various enzymatic reactions. These studies provide insight into the potential biocatalytic transformations and interactions of related structures. Key examples include the biosynthesis of raspberry ketone and the inhibition of steroidogenic enzymes.
One of the most well-studied enzymatic reactions involving a p-hydroxyphenyl ketone is the biosynthesis of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). nih.gov This process often utilizes a synthetic enzyme pathway. A crucial step in this pathway is the reduction of a double bond in the precursor, 4-(4-hydroxyphenyl)-buten-2-one, which is catalyzed by an NADPH-dependent double bond reductase known as raspberry ketone/zingerone synthase (RZS1). nih.gov Research has focused on optimizing this pathway for industrial production, including engineering the enzyme to utilize different cofactors. For instance, a G191D variant of RZS1 was developed that shows strong activity with the more cost-effective cofactor NADH, facilitating a high-yield, 'one-pot' cell-free reaction system. nih.gov In such systems, the conversion of precursors like L-tyrosine or 4-(4-hydroxyphenyl)-buten-2-one can reach up to 100%. nih.gov
The following table summarizes the components and results of a cell-free enzymatic synthesis of raspberry ketone.
| Enzyme System | Precursor | Key Enzyme | Cofactor | Product | Conversion/Rate |
| Cell-free synthetic pathway | L-Tyrosine | RZS1 (Wild Type) | NADPH | Raspberry Ketone | 0.38 µM min⁻¹ linear rate |
| Cell-free synthetic pathway | L-Tyrosine | RZS1 (G191D variant) | NADH | Raspberry Ketone | 0.63 µM min⁻¹ initial linear rate |
Data sourced from reference nih.gov
Another area of significant research is the role of 4-hydroxyphenyl ketones as enzyme inhibitors. A range of these compounds has been synthesized and evaluated as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme responsible for the conversion of androstenedione (B190577) to testosterone. nih.gov These studies aim to develop non-steroidal inhibitors for potential therapeutic applications. The inhibitory activity is found to be dependent on the structure of the ketone. For example, 1-(4-hydroxyphenyl)-nonan-1-one was identified as a potent and specific inhibitor of 17β-HSD3, with significantly lower activity against related enzymes like 17β-HSD1 and 3β-HSD. nih.gov
The table below details the inhibitory activity of a selected 4-hydroxyphenyl ketone against different steroidogenic enzymes.
| Compound | Target Enzyme | Reaction Inhibited | Potency (IC₅₀) | Specificity Notes |
| 1-(4-hydroxyphenyl)-nonan-1-one | 17β-HSD3 | Androstenedione → Testosterone | 2.9 µM | Weak inhibitor of 17β-HSD1 and 3β-HSD |
Data sourced from reference nih.gov
Furthermore, engineered enzymes have been developed to perform novel reactions on ketone substrates. The β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, has been engineered through directed evolution to catalyze the asymmetric alkylation of ketones. nih.gov This demonstrates the potential to use enzymes to create complex chiral molecules from simple ketone precursors, a significant challenge in synthetic chemistry. While not specifically using a p-hydroxyphenyl ketone, this work on propiophenone (B1677668) and 2-fluoroacetophenone (B1329501) shows that ketone-derived enolates can act as nucleophiles in TrpB-catalyzed reactions, opening possibilities for similar transformations on other ketone-containing compounds. nih.gov
Biocatalytic approaches are also employed for the asymmetric synthesis of α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry. nih.gov These methods include the use of thiamine (B1217682) diphosphate-dependent lyases for the carboligation of aldehydes and the use of hydrolases for the dynamic kinetic resolution of racemic α-hydroxy ketones. nih.gov These enzymatic strategies often provide high enantiomeric excesses and yields, overcoming limitations of traditional chemical synthesis. nih.govresearchgate.net
Applications in Materials Science and Engineering
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The functional groups within p-Hydroxyphenyl 2-pyridyl ketone are ideally suited for directing self-assembly processes. The hydroxyl group can act as a hydrogen bond donor, while the pyridyl nitrogen and ketone oxygen can act as hydrogen bond acceptors. These interactions are fundamental in creating predictable, ordered architectures.
Research on analogous systems highlights this potential. For instance, unsymmetrical porphyrins decorated with both hydroxyphenyl and pyridyl functional groups have been shown to self-assemble into distinct nanoarchitectures like nanoboats and nanospindles. researchgate.net The formation of these structures is driven by the interplay of hydrogen bonding and π-π stacking interactions, forces that are readily available in this compound. researchgate.net Similarly, the dimerization of other pyridyl-containing ligands through hydrogen bonds is a known phenomenon that drives the formation of larger supramolecular chains. bit.edu.cn The ability of peptides modified with pyrene (B120774) to self-assemble through hydrogen bonding and π-π stacking further underscores the importance of these interactions in creating organized nanostructures. chemistryviews.org Therefore, this compound is a prime candidate for designing new self-assembling systems where its directional hydrogen bonding capabilities can be used to control the resulting morphology and properties of the supramolecular material.
Electrochromic Materials
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This phenomenon is rooted in the electrochemical redox reactions of the material. Coordination polymers containing pyridyl-based ligands are of particular interest for electrochromic applications due to their chemical stability and rich redox behavior. frontiersin.org
One effective method for creating electrochromic devices is the electrodeposition of a polymer film onto a conductive substrate. Monomers containing phenol (B47542) or pyridine (B92270) moieties can be electropolymerized to form thin, active films. The electropolymerization of phenol, for example, proceeds through the formation of phenoxyl radicals, which then couple to form a poly(phenylene oxide) film on the electrode surface. nih.gov This process often results in insulating or semiconducting films that are adherent and stable. nih.govresearchgate.net Given that this compound contains both a phenol and a pyridine group, it can be expected to undergo electropolymerization, forming a redox-active polymer film suitable for electrochromic applications. The combination of these functional groups within a single monomer could lead to polymers with unique properties, potentially enhancing conductivity or stability compared to homopolymers of phenol. nih.govmdpi.com
The electrochromic effect in polymers derived from this compound would stem from the redox activity of its constituent parts. The pyridyl group, phenol/ketone system, and the resulting conjugated polymer backbone can all undergo reversible oxidation and reduction. These changes in oxidation state alter the electronic structure of the material, which in turn changes how it absorbs and reflects light, leading to a visible color change. frontiersin.orgrsc.org For example, viologen-based materials, which contain pyridinium (B92312) units, exhibit strong electrochromism, switching between colorless and intensely colored states upon reduction. mdpi.com Polymers incorporating both thiophene (B33073) and viologen units have demonstrated multi-color electrochromism, achieving a range of colors by accessing the different redox states of both moieties. mdpi.com A polymer film made from this compound would be expected to display similar behavior, with its specific colors and switching voltages being determined by the electronic properties of the polymer's oxidized and reduced forms.
Magnetic Materials and Single-Molecule Magnets
Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting magnetic hysteresis below a certain blocking temperature. ufl.edunih.gov They are of great interest for high-density information storage and quantum computing. The synthesis of SMMs often involves the use of organic ligands to bridge multiple paramagnetic metal ions, such as manganese (Mn), into a single polynuclear cluster.
The ligand di-2-pyridyl ketone, which differs from this compound only by the absence of the para-hydroxyl group, is extensively used in the synthesis of high-nuclearity manganese clusters with SMM properties. mdpi.comresearchgate.netresearchgate.net In the presence of alcohol or water, the ketone group of di-2-pyridyl ketone is often transformed into a hemiketal or a gem-diol. mdpi.comresearchgate.net The deprotonated oxygen atoms of this transformed group, along with the pyridyl nitrogen atoms, act as effective coordination sites for Mn ions, assembling them into complex cores like [Mn(III)8Mn(II)4O4(OH)2(OR)12]10+. mdpi.com These clusters can exhibit slow relaxation of magnetization, a key characteristic of SMMs. researchgate.net
Given this precedent, this compound is an excellent candidate ligand for creating novel SMMs. Its pyridyl nitrogen and ketone oxygen provide the necessary binding sites to assemble metal clusters, while the additional p-hydroxyl group offers a site for further functionalization or for tuning the electronic properties of the ligand, which can influence the magnetic behavior of the resulting cluster.
Table 1: Properties of Selected Manganese Clusters with Pyridyl Ketone-Type Ligands
| Complex | Metal Core | Ligand Form | Magnetic Property | Reference |
|---|---|---|---|---|
| 1 | [Mn(III)₄Mn(II)₂O₂(OR)₄]²⁺ unit | Hemiketal of di-2-pyridyl ketone | Antiferromagnetic interactions | mdpi.com |
| 2 | Mn₁₂ cluster | di-2-pyridyl ketone | Slow magnetization relaxation (SMM behavior) | researchgate.net |
| 3 | Mn₁₀ cluster | di-2-pyridyl ketone oxime | SMM behavior | sigmaaldrich.com |
| 4 | Mn₁₀ cluster | 2-pyridylcyanoxime | Large ground state spin (S=14) | nih.gov |
Thin Film Technology
The fabrication of thin films is crucial for integrating functional materials into electronic and sensory devices. Metal-Organic Frameworks (MOFs), which are crystalline materials built from metal ions or clusters linked by organic ligands, can be grown as thin films on various substrates. nih.gov These films have potential applications in chemical sensing, catalysis, and as protective coatings. nih.govcurtin.edu.au
The compound this compound, with its multiple coordination sites (pyridyl nitrogen, ketone oxygen, and phenolic oxygen), is a suitable organic linker for constructing MOFs. By reacting this ligand with appropriate metal ions, it is possible to form stable, porous frameworks. These MOFs can then be deposited as thin films using methods like layer-by-layer growth or by immersing a substrate in a solvothermal mother liquor. nih.govosti.gov The properties of the resulting film, such as its thickness, homogeneity, and orientation, can be controlled by the deposition conditions and the choice of substrate. nih.govosti.gov Furthermore, pyridyl-modified ligands have been used to create self-assembled thin films on gold surfaces, demonstrating another route to surface functionalization. nih.gov
Sensing Applications
The development of chemical sensors that are sensitive and selective is a major goal in materials science. The structural features of this compound make it a promising platform for creating such sensors. The pyridyl nitrogen can act as a binding site for metal ions or as a proton acceptor for pH sensing. The conjugated aromatic system provides a scaffold for creating fluorescent sensors, where a change in the fluorescence signal upon binding to an analyte is the detection mechanism.
Research on "this compound" in Gas Sensing Applications Currently Unavailable
Extensive research has been conducted to gather information regarding the application of the chemical compound this compound in the field of materials science and engineering, with a specific focus on its gas sensing mechanisms. Despite a thorough search of scientific literature and academic databases, no research findings or data detailing the use of this compound for gas sensing have been found.
Therefore, the section on "," specifically subsection "6.5.1. Gas Sensing Mechanisms," including any related data tables and detailed research findings, cannot be provided at this time due to the absence of available information on this specific application for the requested compound.
Further research would be required to explore the potential of this compound as a gas sensing material.
Biological Activity and Medicinal Chemistry Aspects
Antimicrobial Activity
Research has indicated that p-Hydroxyphenyl 2-pyridyl ketone and its related compounds display promising activity against a variety of microbial pathogens. nih.gov
Derivatives of this compound, such as certain chalcones, have been synthesized and evaluated for their antibacterial properties. researchgate.net Some pyridyl chalcones have demonstrated inhibitory activity against Mycobacterium tuberculosis. researchgate.net For instance, pyridyl chalcones with dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl components have shown notable efficacy. researchgate.net The mechanism of action is often linked to the compound's ability to chelate metal ions that are crucial for the function of bacterial enzymes or to interfere with the integrity of the bacterial cell membrane.
In addition to their antibacterial properties, these compounds have been assessed for their potential as antifungal agents. The hydroxyl group and the nitrogen atom within the pyridine (B92270) ring are believed to be key to their interaction with fungal cells. nih.gov Studies have explored their effectiveness against common fungal strains, with some derivatives demonstrating significant inhibition of fungal growth. nih.gov For example, certain pyridine compounds have shown moderate antifungal activity against Aspergillus oryzae and Aspergillus fumigates. nih.gov
Anticancer Activity
The search for new anticancer drugs is a primary focus of medicinal chemistry, and derivatives of this compound have shown potential in this area. mdpi.com
The anticancer effects of this compound and its analogs are thought to be produced by multiple factors. A key mechanism is their function as metal chelators. nih.gov By binding to essential intracellular metal ions like iron and copper, they can disrupt metalloenzyme functions that are critical for the growth of cancer cells. nih.govresearchgate.net This chelation can also lead to the production of reactive oxygen species (ROS). nih.govnih.gov Increased ROS levels result in oxidative stress, which damages cellular components and can trigger programmed cell death, or apoptosis. nih.govnih.govnumberanalytics.com These compounds have also been observed to induce apoptosis through various signaling pathways, including the activation of caspases, which are central to the apoptotic process. mdpi.comresearchgate.net
A study on Phenyl 2-pyridyl ketoxime (PPKO), a related compound, found that it induced cellular senescence-like changes in human diploid fibroblasts. nih.govnih.gov This was associated with a temporary increase in ROS and nitric oxide production, which in turn led to the induction of proteins associated with senescence. nih.govnih.gov
Enzyme Inhibition Studies (for related p-hydroxyphenyl ketones)
Beyond their direct antimicrobial and anticancer properties, p-hydroxyphenyl ketones have been explored as inhibitors of different enzymes. For example, some p-hydroxyphenyl ketones have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.govmedchemexpress.com One particular compound, 1-(4-hydroxy-phenyl)-nonan-1-one, was found to be the most potent against 17β-HSD3 with an IC50 of 2.9 microM. nih.gov Other related ketone substrate analogues have been studied as inhibitors of carboxypeptidase A. nih.gov
Interactive Data Table: Anticancer Activity of Selected Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9a | Hela | 2.59 | nih.gov |
| Doxorubicin | Hela | 2.35 | nih.gov |
| Compound 14g | MCF7 | 4.66 | nih.gov |
| Doxorubicin | MCF7 | 4.57 | nih.gov |
| Compound 14g | HCT-116 | 1.98 | nih.gov |
| Doxorubicin | HCT-116 | 2.11 | nih.gov |
| trans-[PtCl2(5ClL)2] | A2780cis | 4.96 | mdpi.com |
| Cisplatin | A2780cis | 8.34 | mdpi.com |
Tyrosinase Inhibition
No data is available in the scientific literature regarding the tyrosinase inhibitory activity of this compound.
Molecular Docking and Computational Biological Studies
No molecular docking or computational studies on the interaction of this compound with tyrosinase have been published.
Information regarding the specific ligand-protein interactions between this compound and tyrosinase is not available due to a lack of published molecular docking studies.
There are no published studies that report the binding energy calculations for the interaction of this compound with tyrosinase.
Environmental Fate and Degradation Studies
Biodegradation Pathways
Biodegradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This process is a key factor in the environmental attenuation of p-Hydroxyphenyl 2-pyridyl ketone.
Microbial Degradation Mechanisms (e.g., by bacteria and fungi)
While specific studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways for its constituent aromatic rings, pyridine (B92270) and phenol (B47542), have been characterized in various microorganisms. It is plausible that bacteria and fungi capable of degrading these individual components could also metabolize this compound.
Bacteria from genera such as Arthrobacter, Nocardia, Bacillus, and Pseudomonas are known to degrade pyridine and its derivatives. asm.orgnih.gov For instance, Arthrobacter sp. strain 68b has been shown to possess a complete catabolic pathway for pyridine, encoded by the pyr gene cluster. asm.orgnih.gov This pathway involves a direct oxidative cleavage of the pyridine ring. asm.orgnih.gov Similarly, Streptomyces sp. has demonstrated the ability to utilize pyridine as a sole carbon source, metabolizing it through hydrolysis to succinate (B1194679) semialdehyde and formamide. nih.gov
Fungi also play a role in the degradation of aromatic compounds. The microbial production of raspberry ketone, 4-(p-hydroxyphenyl)-2-butanone, a structurally related compound, has been investigated using various microorganisms. nih.govinrae.frresearchgate.netwalshmedicalmedia.com This suggests that microbial systems possess the enzymatic machinery to modify and potentially degrade the p-hydroxyphenyl moiety. The initial steps in the degradation of this compound would likely involve hydroxylation of the pyridine or phenyl ring, followed by ring cleavage.
Table 1: Microorganisms Involved in the Degradation of Related Aromatic Compounds
| Microorganism | Degraded Compound | Key Findings |
| Arthrobacter sp. strain 68b | Pyridine | Possesses a plasmid-borne pyr gene cluster for complete pyridine catabolism. asm.orgnih.gov |
| Streptomyces sp. HJ02 | Pyridine | Degrades pyridine via hydrolysis, utilizing it as a sole carbon source. nih.gov |
| Various bacteria | 4-hydroxybenzaldehyde | Capable of synthesizing 4-hydroxybenzylidene acetone, a precursor to raspberry ketone. nih.govinrae.fr |
| Saccharomyces cerevisiae | p-coumaric acid | Engineered to produce raspberry ketone, demonstrating metabolism of a p-hydroxyphenyl precursor. walshmedicalmedia.com |
Enzymatic Degradation Processes
The microbial degradation of this compound is facilitated by specific enzymes that catalyze the breakdown of the molecule. The key enzymatic reactions would likely target the ketone group and the aromatic rings.
Monooxygenases and dioxygenases are crucial for initiating the degradation of aromatic compounds by introducing hydroxyl groups, which destabilizes the ring and facilitates cleavage. In Arthrobacter sp., a two-component flavin-dependent monooxygenase is responsible for the initial oxidative cleavage of the pyridine ring. asm.orgnih.gov For the p-hydroxyphenyl moiety, enzymes similar to those involved in the biosynthesis of raspberry ketone from p-coumaric acid might be involved. walshmedicalmedia.com
Following initial oxidation, ring cleavage enzymes would break open the aromatic structures. Subsequent degradation would involve enzymes such as dehydrogenases and amidohydrolases to process the resulting aliphatic intermediates, eventually funneling them into central metabolic pathways like the Krebs cycle. asm.orgnih.govnih.gov For example, in Streptomyces sp., succinate semialdehyde dehydrogenase and amidase are involved in the later stages of pyridine metabolism. nih.gov The formation of the central pyridine ring in some bioactive peptides is catalyzed by thiopeptide pyridine synthases, indicating that enzymes can facilitate complex reactions involving pyridyl structures. nih.gov
Photodegradation Mechanisms
Photodegradation, the breakdown of molecules by light, represents a significant abiotic pathway for the environmental removal of this compound. Aromatic ketones are known to be photochemically active. rsc.orgrsc.orglibretexts.org
The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to chemical reactions. For aromatic ketones, n→π* transitions are common, where an electron from a non-bonding orbital on the oxygen atom is promoted to an anti-bonding π* orbital of the carbonyl group. libretexts.org This excited state can then undergo various reactions, including hydrogen abstraction or bond cleavage.
Role of Oxygen in Photodecomposition
Oxygen can play a significant role in the photodecomposition of aromatic ketones. The excited ketone can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then react with the ketone or other organic molecules, leading to their oxidation. Furthermore, the presence of oxygen can facilitate the formation of radical species, which can initiate chain reactions, accelerating the degradation process. nih.gov In some cases, photochemical reactions can proceed through triplet states, which are more likely to interact with oxygen. libretexts.org
Formation of Degradation Byproducts
The photodegradation of this compound is expected to produce a variety of byproducts. The specific products formed will depend on the reaction conditions, such as the wavelength of light and the presence of other substances.
Based on the photochemistry of other aromatic ketones, potential degradation pathways include Norrish Type I and Type II reactions. libretexts.org A Norrish Type I cleavage would involve the breaking of the bond between the carbonyl group and one of the aromatic rings, leading to the formation of pyridyl and p-hydroxyphenyl radicals. These radicals could then undergo further reactions. A Norrish Type II reaction, if a suitable gamma-hydrogen is available, could lead to the cleavage of the side chain. Photoreduction of the ketone group to an alcohol is also a possible pathway, especially in the presence of a hydrogen donor. libretexts.org The degradation of related vinyl ketone polymers is known to be initiated by photocycloreversion. researchgate.net
Table 2: Potential Photodegradation Products of Aromatic Ketones
| Initial Compound Type | Degradation Pathway | Potential Products |
| Diaryl ketones | Photoreduction | Pinacols (e.g., 1,1,2,2-tetraphenyl-1,2-ethanediol from benzophenone) libretexts.org |
| Ketones with γ-hydrogens | Norrish Type II | Shorter chain ketone and an alkene libretexts.org |
| Aromatic ketones | Photodissociation (Norrish Type I) | Aryl radicals libretexts.org |
| Benzophenone with DNA | Photosensitization | Thymine dimers, chain breakage nih.gov |
Electrochemical Degradation
Electrochemical degradation offers a method for the controlled decomposition of organic pollutants like this compound. This process involves the use of an electrochemical cell where oxidation and reduction reactions occur at the anode and cathode, respectively.
The degradation of aromatic compounds can proceed through direct electron transfer at the electrode surface or through indirect oxidation by electrochemically generated reactive species, such as hydroxyl radicals. nih.gov The efficiency of the degradation process depends on factors like the electrode material, applied current density, and the composition of the electrolyte. Recent studies have explored the electrochemical deoxyarylation of aromatic ketones, suggesting that the carbonyl group can be a site for electrochemical modification. acs.orgacs.orgnih.gov
The degradation of this compound would likely involve the oxidation of the hydroxyphenyl group to a phenoxy radical, which could then polymerize or be further oxidized. The pyridine ring could also be oxidized, potentially leading to ring opening. The ketone group could be reduced to a secondary alcohol. The specific degradation products would depend on whether oxidative or reductive conditions are dominant.
Environmental Risk Assessment of Degradation Products
A comprehensive environmental risk assessment for the degradation products of this compound is currently challenging due to a lack of specific studies on this compound. The environmental fate and the resulting metabolites have not been explicitly documented in the scientific literature. However, by examining the known degradation pathways of its constituent chemical moieties—the pyridine ring and the p-hydroxyphenyl group—a potential risk profile can be inferred.
The biodegradation of pyridine and its derivatives has been the subject of various studies. asm.orgresearchgate.netvu.lt Bacteria are known to degrade pyridines through pathways that typically involve hydroxylation, often with oxygen derived from water, and subsequent ring cleavage. researchgate.net For instance, some bacteria can hydroxylate the pyridine ring to form intermediates such as 2,5-dihydroxypyridine. vu.lt The degradation process can ultimately lead to the formation of simpler, more readily biodegradable substances like succinic acid. asm.orgnih.gov Pyridine itself is considered to be readily biodegradable in soil and water. researchgate.netnih.gov
The p-hydroxyphenyl group is structurally similar to hydroquinone (B1673460), a compound for which environmental data is available. Hydroquinone is known to be biodegradable but also exhibits toxicity to aquatic organisms. industrialchemicals.gov.auulisboa.pt Its degradation can be accelerated by photo-oxidation in sunlit waters. industrialchemicals.gov.au The environmental risk of hydroquinone is linked to its potential to interconvert with p-benzoquinone, both of which are considered toxic to aquatic life. industrialchemicals.gov.au
Given these points, the degradation of this compound in the environment would likely involve the breakdown of both the pyridine and the p-hydroxyphenyl components. The resulting degradation products could include hydroxylated pyridines and various phenolic intermediates. While the final breakdown may lead to less harmful simple organic acids, the intermediate degradation products could pose an environmental risk. The potential for aquatic toxicity from phenolic byproducts and the inherent biological activity of pyridine derivatives suggest that a cautious approach should be taken when considering the environmental impact of this compound.
Without specific experimental data on the degradation products of this compound and their ecotoxicity, a definitive environmental risk assessment remains speculative. Further research is necessary to identify the specific degradation pathways and to evaluate the persistence and toxicity of any resulting metabolites in various environmental compartments.
Table of Potential Degradation Products and Associated Risks (Hypothetical)
| Potential Degradation Product | Source Moiety | Potential Environmental Risk |
| Hydroxylated Pyridines | Pyridine Ring | May possess biological activity; toxicity varies with substitution. |
| Dihydroxypyridines (e.g., 2,5-dihydroxypyridine) | Pyridine Ring | Intermediate in pyridine biodegradation; ecotoxicity not well-defined. vu.lt |
| Phenolic Intermediates | p-Hydroxyphenyl Group | Potential for aquatic toxicity, similar to hydroquinone. industrialchemicals.gov.auulisboa.pt |
| p-Benzoquinone | p-Hydroxyphenyl Group | Toxic to aquatic organisms. industrialchemicals.gov.au |
| Succinic Acid | Pyridine Ring | Readily biodegradable; low environmental risk. asm.orgnih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The synthesis of p-Hydroxyphenyl 2-pyridyl ketone and its derivatives is a critical area of research, with a focus on developing more efficient, sustainable, and versatile methods. While traditional approaches like Friedel-Crafts acylation have been employed, future research is expected to concentrate on innovative strategies that offer greater control and broader substrate scope.
One promising direction is the exploration of catalytic C-H activation and functionalization. This approach would allow for the direct coupling of a substituted phenol (B47542) with a pyridine (B92270) derivative, potentially reducing the number of synthetic steps and minimizing waste. researchgate.net Furthermore, advancements in photoredox catalysis and electrochemistry could offer milder and more selective reaction conditions for the synthesis of this compound and its analogues. researchgate.net The development of one-pot transformations for aromatic ketones is also a significant area of interest, which could streamline the synthesis of complex derivatives. azom.com
Future synthetic strategies are also likely to embrace the principles of green chemistry. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes like microwave-assisted synthesis. mdpi.commdpi.com The development of solid-phase synthesis techniques could also facilitate the creation of libraries of this compound derivatives for high-throughput screening. mdpi.com
| Synthetic Approach | Potential Advantages |
| Catalytic C-H Activation | Fewer synthetic steps, reduced waste, increased atom economy. |
| Photoredox/Electro-synthesis | Mild reaction conditions, high selectivity, use of light or electricity as a reagent. |
| One-Pot Reactions | Increased efficiency, reduced purification steps, time and resource savings. azom.com |
| Green Chemistry Methods | Use of renewable resources, reduced environmental impact, safer processes. tarosdiscovery.com |
| Solid-Phase Synthesis | Amenable to automation, rapid generation of compound libraries. mdpi.com |
Exploration of Advanced Coordination Complexes with Unique Properties
The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group in this compound make it an excellent ligand for forming coordination complexes with a wide range of metal ions. nih.govdigitellinc.com Future research in this area will likely focus on the synthesis and characterization of novel coordination complexes with unique magnetic, optical, and catalytic properties.
The exploration of complexes with lanthanide and transition metals is a particularly promising avenue. These complexes could exhibit interesting luminescent properties, making them suitable for applications in bio-imaging, sensors, and light-emitting devices. nih.gov Furthermore, the magnetic properties of these complexes could be tuned by varying the metal ion and the coordination environment, leading to the development of new single-molecule magnets or magnetic resonance imaging (MRI) contrast agents.
The design of coordination polymers and metal-organic frameworks (MOFs) based on this compound as a building block is another exciting research direction. These materials could possess porous structures with high surface areas, making them useful for gas storage, separation, and heterogeneous catalysis. The catalytic activity of these complexes in various organic transformations is also an area ripe for investigation. acs.org
Integration with Artificial Intelligence and Machine Learning for Predictive Studies
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools can be employed to accelerate the discovery and optimization of its derivatives with desired properties. crimsonpublishers.commednexus.orgnih.gov
ML models can be trained on existing data to predict the physicochemical properties, bioactivity, and toxicity of new, unsynthesized derivatives of this compound. mdpi.comnih.gov This predictive power can significantly reduce the time and cost associated with experimental synthesis and screening. AI algorithms can also be used for de novo drug design, generating novel molecular structures based on the this compound scaffold with optimized properties for specific biological targets. mednexus.org
Furthermore, AI and ML can aid in elucidating the structure-activity relationships (SAR) and structure-property relationships (SPR) of this class of compounds. By analyzing large datasets, these models can identify key molecular features that contribute to a particular activity or property, providing valuable insights for rational drug design and materials science. mdpi.com
| Application of AI/ML | Potential Impact |
| Property Prediction | Faster identification of promising candidate molecules with desired characteristics. mdpi.comnih.gov |
| De Novo Design | Generation of novel and optimized molecular structures for specific applications. mednexus.org |
| SAR/SPR Analysis | Deeper understanding of the relationship between molecular structure and function. |
| Reaction Optimization | Prediction of optimal reaction conditions for the synthesis of derivatives. |
Design of Next-Generation Bioactive Derivatives
The structural features of this compound make it an attractive scaffold for the design of new bioactive molecules. rsc.org Future research will focus on the synthesis and biological evaluation of novel derivatives with potential therapeutic applications. The core structure can be systematically modified to explore its potential as an inhibitor of various enzymes or as a modulator of protein-protein interactions. nih.gov
The development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties will be a key focus. This can be achieved through techniques such as bioisosteric replacement, where functional groups are swapped to improve biological activity or reduce toxicity. The synthesis of peptidyl ketone derivatives, for example, has shown promise in developing potent enzyme inhibitors. mdpi.com
Moreover, the exploration of this compound and its derivatives in areas such as anticancer, anti-inflammatory, and antimicrobial research is warranted. nih.gov The synthesis of natural product-inspired compounds based on the ketone scaffold is another promising strategy for discovering new bioactive agents. rsc.org The creation of compound libraries for high-throughput screening will be crucial in identifying new biological activities. wordpress.com
Sustainable and Circular Economy Applications of this compound
In line with the growing emphasis on sustainability and the circular economy, future research on this compound will likely explore its potential in environmentally friendly applications. This includes the development of biodegradable polymers and materials derived from this compound.
The use of this compound as a building block for recyclable polymers is a particularly interesting avenue. The design of polymers with cleavable linkages would allow for their chemical recycling back to the monomer, contributing to a circular economy. researchgate.net Furthermore, the investigation of this compound in the context of biomass conversion and the development of bio-based materials is a promising area of research. rsc.org
The catalytic properties of its metal complexes could also be harnessed for green chemistry applications, such as the degradation of pollutants or the synthesis of valuable chemicals from renewable feedstocks. tarosdiscovery.com The development of processes that minimize waste and utilize renewable resources will be central to the future of research on this compound and its applications. tarosdiscovery.com
Q & A
Q. What reaction conditions minimize ketone formation in decarbonylative cross-electrophile coupling of aryl esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
